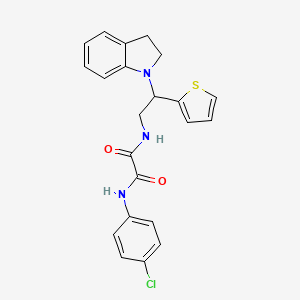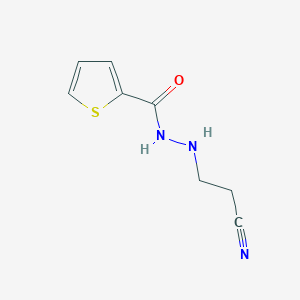
4-クロロ-3,3-ジフルオロブタン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3,3-difluorobutanoate is a chemical compound with the molecular formula C6H9ClF2O2. It is an ester derivative, characterized by the presence of a chloro and two fluorine atoms on a butanoate backbone. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
科学的研究の応用
Ethyl 4-chloro-3,3-difluorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,3-difluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,3-difluorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-chloro-3,3-difluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-3,3-difluorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The primary products are 4-chloro-3,3-difluorobutanoic acid and ethanol.
作用機序
The mechanism of action of ethyl 4-chloro-3,3-difluorobutanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chloro and fluorine atoms on the butanoate backbone influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
Ethyl 4-chlorobutanoate: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3,3-difluorobutanoate: Lacks the chloro group, affecting its reactivity and applications.
Methyl 4-chloro-3,3-difluorobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.
Uniqueness
Ethyl 4-chloro-3,3-difluorobutanoate is unique due to the presence of both chloro and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its specific combination of functional groups allows for a wide range of applications in different fields of research .
特性
IUPAC Name |
ethyl 4-chloro-3,3-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2/c1-2-11-5(10)3-6(8,9)4-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTYVQTFNGJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2533704.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)





![2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2533715.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2533718.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
